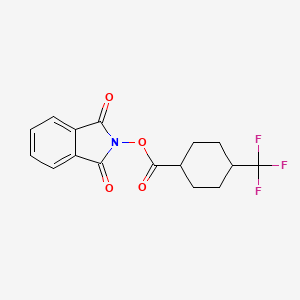
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by the presence of a dioxoisoindole moiety and a trifluoromethyl-substituted cyclohexane carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with 4-(trifluoromethyl)cyclohexane-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学研究应用
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares structural similarities with (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate but differs in the bicyclic framework.
Trifluoromethyl-substituted indoles: These compounds contain a trifluoromethyl group and an indole moiety, similar to the dioxoisoindole structure.
Uniqueness
The uniqueness of this compound lies in its combination of the dioxoisoindole and trifluoromethyl-substituted cyclohexane carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C16H14F3NO4 |
|---|---|
分子量 |
341.28 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H14F3NO4/c17-16(18,19)10-7-5-9(6-8-10)15(23)24-20-13(21)11-3-1-2-4-12(11)14(20)22/h1-4,9-10H,5-8H2 |
InChI 键 |
IOGSXQGCBLKHPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


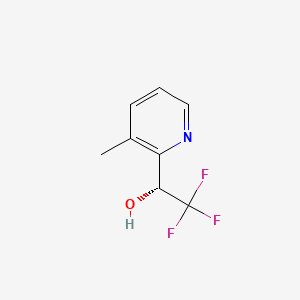
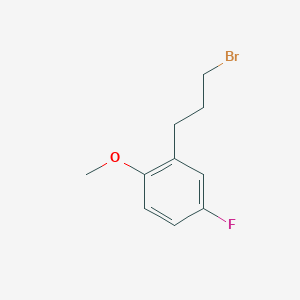

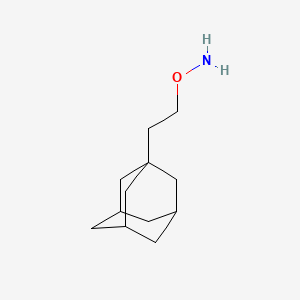
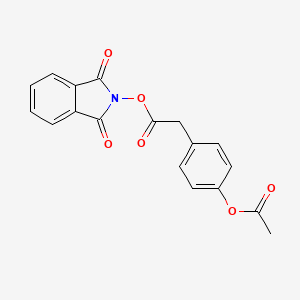
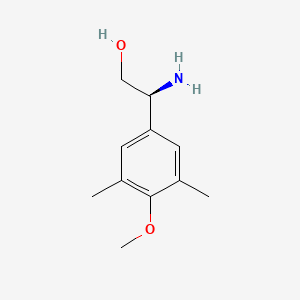
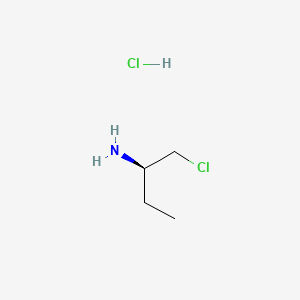
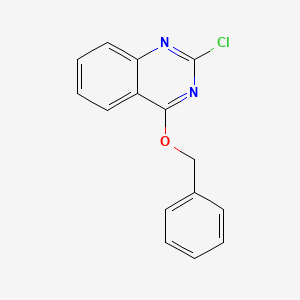
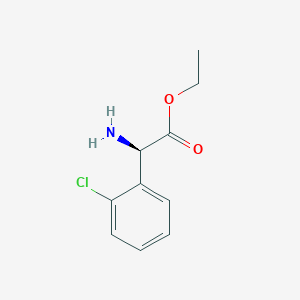
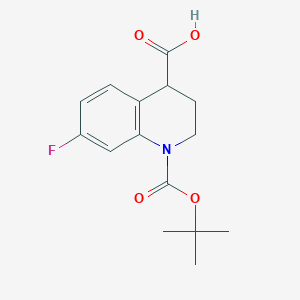
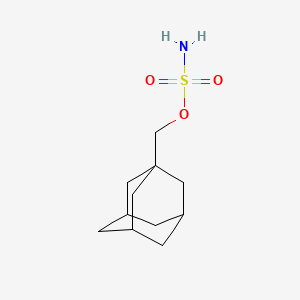
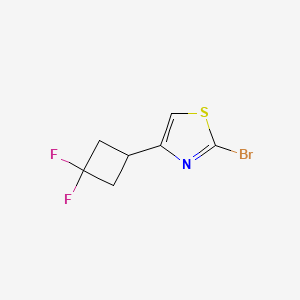
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
